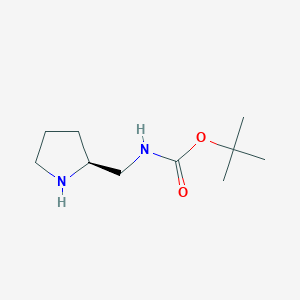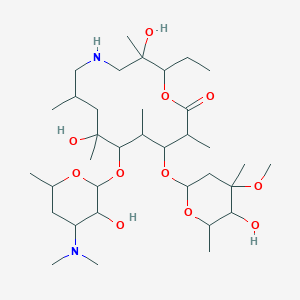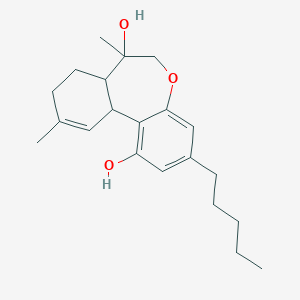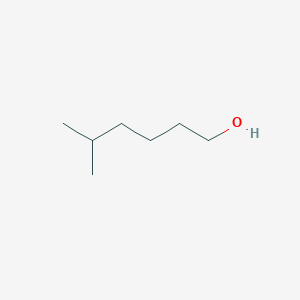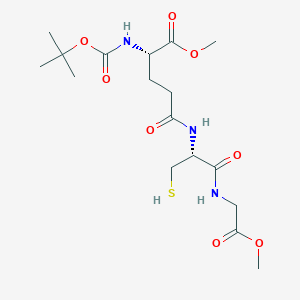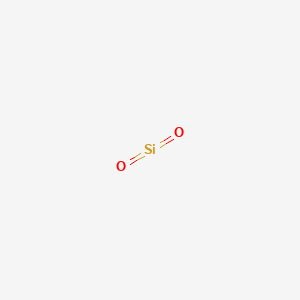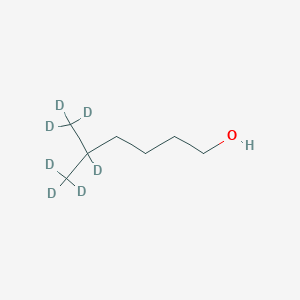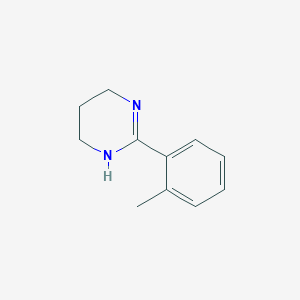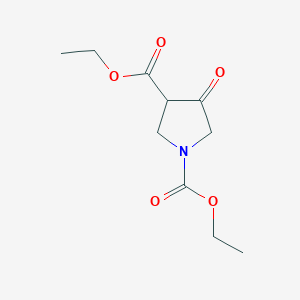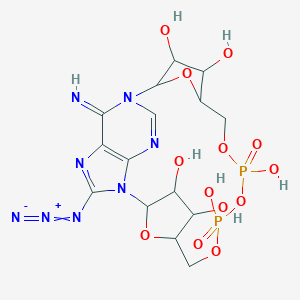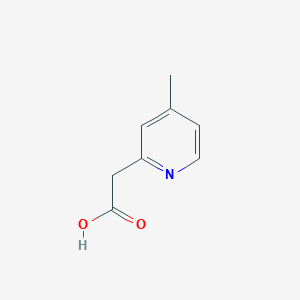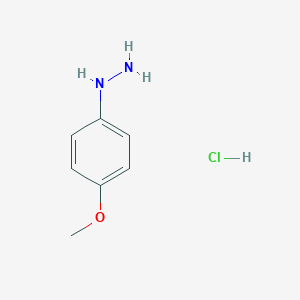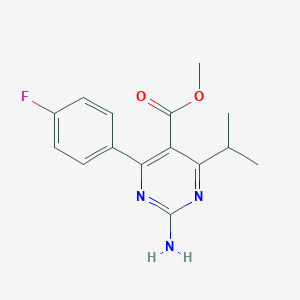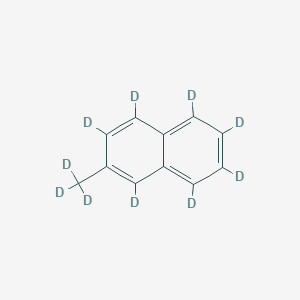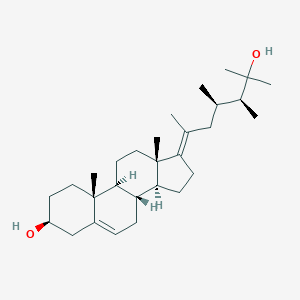
25-Hydroxysarcosterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25-Hydroxysarcosterol is a sterol that is produced from the oxidation of cholesterol. This compound is known for its potential therapeutic applications in various fields such as medicine, agriculture, and food industry.
Applications De Recherche Scientifique
25-Hydroxysarcosterol has been extensively studied for its potential therapeutic applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential role in the prevention and treatment of cardiovascular diseases. In the agriculture industry, 25-Hydroxysarcosterol has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In the food industry, this compound has been studied for its potential use as a food additive due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of 25-Hydroxysarcosterol is not fully understood. However, it is believed to exert its effects through various pathways such as the inhibition of inflammatory cytokines, the modulation of lipid metabolism, and the activation of antioxidant enzymes. It has also been shown to interact with various receptors such as the peroxisome proliferator-activated receptor (PPAR) and the liver X receptor (LXR).
Effets Biochimiques Et Physiologiques
25-Hydroxysarcosterol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, improve glucose metabolism, and reduce lipid accumulation in the liver. It has also been shown to activate antioxidant enzymes, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 25-Hydroxysarcosterol in lab experiments is its potential therapeutic applications in various fields. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful dosing and monitoring are required when using this compound in experiments.
Orientations Futures
There are several future directions for research on 25-Hydroxysarcosterol. One area of research is the development of new therapeutic applications for this compound, particularly in the fields of cancer, diabetes, and cardiovascular diseases. Another area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 25-Hydroxysarcosterol can be achieved through several methods. One of the most common methods is the oxidation of cholesterol using various oxidizing agents such as chromium trioxide, potassium permanganate, or sodium hypochlorite. Another method involves the use of enzymes such as cholesterol oxidase or cholesterol esterase. The enzymatic method is preferred in some cases due to its high specificity and efficiency.
Propriétés
Numéro CAS |
153444-87-2 |
|---|---|
Nom du produit |
25-Hydroxysarcosterol |
Formule moléculaire |
C29H48O2 |
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S,17E)-17-[(4R,5S)-6-hydroxy-4,5,6-trimethylheptan-2-ylidene]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O2/c1-18(20(3)27(4,5)31)16-19(2)24-10-11-25-23-9-8-21-17-22(30)12-14-28(21,6)26(23)13-15-29(24,25)7/h8,18,20,22-23,25-26,30-31H,9-17H2,1-7H3/b24-19+/t18-,20+,22+,23+,25+,26+,28+,29-/m1/s1 |
Clé InChI |
KFFSVXGFRJRKRR-NSUZGPIOSA-N |
SMILES isomérique |
C[C@H](C/C(=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C)[C@H](C)C(C)(C)O |
SMILES |
CC(CC(=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C)C(C)C(C)(C)O |
SMILES canonique |
CC(CC(=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C)C(C)C(C)(C)O |
Synonymes |
23,24-dimethylcholesta-5,17(20)-diene-3,25-diol 25-hydroxysarcosterol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



